molecular formula C12H7F3O2 B8117093 6-Trifluoromethyl-2-naphthoic acid CAS No. 50318-08-6

6-Trifluoromethyl-2-naphthoic acid

Cat. No.: B8117093
CAS No.: 50318-08-6
M. Wt: 240.18 g/mol
InChI Key: PFOFLKYBBRXDFU-UHFFFAOYSA-N
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Description

6-Trifluoromethyl-2-naphthoic acid is an organic compound with the molecular formula C12H7F3O2. It is a derivative of naphthalene, where a trifluoromethyl group is attached to the sixth position and a carboxylic acid group is attached to the second position of the naphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Trifluoromethyl-2-naphthoic acid typically involves the introduction of a trifluoromethyl group into a naphthalene derivative. One common method is the Friedel-Crafts acylation of naphthalene with trifluoroacetic anhydride, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often require the use of a Lewis acid catalyst, such as aluminum chloride, and an oxidizing agent like potassium permanganate .

Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, followed by purification steps such as recrystallization or chromatography to obtain the pure compound. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Trifluoromethyl-2-naphthoic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions include trifluoromethyl-substituted alcohols, amides, and thiols, depending on the specific reagents and conditions used .

Scientific Research Applications

6-Trifluoromethyl-2-naphthoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Trifluoromethyl-2-naphthoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    2-Naphthoic acid: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    6-Methyl-2-naphthoic acid: Contains a methyl group instead of a trifluoromethyl group, leading to variations in reactivity and applications.

    6-Chloro-2-naphthoic acid:

Uniqueness: 6-Trifluoromethyl-2-naphthoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity, thermal stability, and resistance to metabolic degradation. These properties make it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

6-(trifluoromethyl)naphthalene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3O2/c13-12(14,15)10-4-3-7-5-9(11(16)17)2-1-8(7)6-10/h1-6H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFOFLKYBBRXDFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(F)(F)F)C=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901237237
Record name 6-(Trifluoromethyl)-2-naphthalenecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901237237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50318-08-6
Record name 6-(Trifluoromethyl)-2-naphthalenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50318-08-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Trifluoromethyl)-2-naphthalenecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901237237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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